molecular formula C15H20FN3O B359447 (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone CAS No. 941904-51-4

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Cat. No. B359447
CAS RN: 941904-51-4
M. Wt: 277.34g/mol
InChI Key: BUVSRPFJPIUESL-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, also known as FP-MDMB-PICA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research. This compound belongs to the indole-3-carboxamide family and has a molecular formula of C22H28FN3O.

Mechanism of Action

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone acts as a potent agonist of CB1 and CB2 receptors in the body, resulting in the activation of these receptors and the subsequent effects on the endocannabinoid system. This compound has been shown to have a high binding affinity for these receptors, making it a useful tool for studying their function.
Biochemical and Physiological Effects:
The effects of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone on the body are still being studied, but it has been shown to have a range of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in the activity of various enzymes and proteins.

Advantages and Limitations for Lab Experiments

The use of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone in lab experiments has several advantages, including its high potency and selectivity for CB1 and CB2 receptors, as well as its ability to be easily synthesized in the lab. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, including the investigation of its effects on specific physiological processes and the development of new compounds based on its structure. Additionally, further studies are needed to fully understand the potential risks and benefits of using this compound in scientific research.

Synthesis Methods

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves the reaction of 4-fluorobenzonitrile with piperazine and pyrrolidine, followed by a series of chemical reactions that result in the formation of the final product. This synthesis method has been described in detail in scientific literature.

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has been used in scientific research as a tool to study the endocannabinoid system and its effects on the body. This compound has been shown to have high affinity for cannabinoid receptors CB1 and CB2, and has been used to investigate the role of these receptors in various physiological processes.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-13-3-5-14(6-4-13)17-9-11-19(12-10-17)15(20)18-7-1-2-8-18/h3-6H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSRPFJPIUESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

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